Cas no 1859-33-2 (1-Methylazepan-4-one)

1-Methylazepan-4-one 化学的及び物理的性質
名前と識別子
-
- 1-Methylazepan-4-one
- 1-Methylhexahydro-4H-azepin-4-one
- 4H-Azepin-4-One,Hexahydro-1-Methyl Hhydrochloride
- 1-methyl-1,2,3,5,6,7-hexahydroazepin-4-one
- 1-methyl-1H-hexahydroazepin-4-one
- 1-methyl-4-azepanone
- 1-methyl-azepan-4-one
- 1-Methyl-hexahydro-azepin-4-on
- 1-Methyl-hexahydroazepinon-4
- 2,3,4,5,6,7-hexahydro-1-methylazepin-4-one
- HEXAHYDRO-1-METHYL-4H-AZEPIN-4-ONE
- N-METHYL HOMOPIPERIDONE
- 1-Methylazepan-4-one。hcl forM
- SCHEMBL4624283
- DTXSID20294409
- N-methylazepan-4-one
- 4H-Azepin-4-one, hexahydro-1-methyl-
- FT-0648925
- 1859-33-2
- AKOS005174093
- 4H-Azepin-4-one,hexahydro-1-methyl
- EN300-85683
- AS-30744
- HXCVYSRFFKEHEA-UHFFFAOYSA-N
- 1-methyl-hexahydro-4H-azepin-4-one
- 2,4-Hexadienedioic acid, 1-methyl ester, (2Z,4Z)-
- J-521445
- A812988
- MFCD03426977
- CS-0343108
- AM20090140
- ALBB-013598
- DB-065546
-
- MDL: MFCD03426977
- インチ: 1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3
- InChIKey: HXCVYSRFFKEHEA-UHFFFAOYSA-N
- ほほえんだ: CN1CCCC(=O)CC1
計算された属性
- せいみつぶんしりょう: 127.10000
- どういたいしつりょう: 127.1
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 0.965
- ゆうかいてん: NA
- ふってん: 196 ºC
- フラッシュポイント: 67 ºC
- 屈折率: 1.459
- PSA: 20.31000
- LogP: 0.60910
- じょうきあつ: 0.4±0.4 mmHg at 25°C
1-Methylazepan-4-one セキュリティ情報
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
1-Methylazepan-4-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Methylazepan-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-85683-5g |
1-methylazepan-4-one |
1859-33-2 | 5g |
$110.0 | 2023-09-02 | ||
Enamine | EN300-85683-50g |
1-methylazepan-4-one |
1859-33-2 | 50g |
$714.0 | 2023-09-02 | ||
Enamine | EN300-85683-0.25g |
1-methylazepan-4-one |
1859-33-2 | 95.0% | 0.25g |
$38.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 063499-500mg |
1-Methylazepan-4-one |
1859-33-2 | 500mg |
6404.0CNY | 2021-07-10 | ||
Enamine | EN300-85683-0.1g |
1-methylazepan-4-one |
1859-33-2 | 95.0% | 0.1g |
$36.0 | 2025-03-21 | |
Enamine | EN300-85683-1.0g |
1-methylazepan-4-one |
1859-33-2 | 95.0% | 1.0g |
$41.0 | 2025-03-21 | |
TRC | M288680-2.5g |
1-Methylazepan-4-one |
1859-33-2 | 2.5g |
$ 1832.00 | 2023-04-15 | ||
Alichem | A449042025-5g |
1-Methylazepan-4-one |
1859-33-2 | 95% | 5g |
$857.49 | 2023-09-02 | |
abcr | AB408503-250 mg |
1-Methylazepan-4-one; . |
1859-33-2 | 250 mg |
€161.00 | 2023-07-19 | ||
Enamine | EN300-85683-25.0g |
1-methylazepan-4-one |
1859-33-2 | 95.0% | 25.0g |
$393.0 | 2025-03-21 |
1-Methylazepan-4-one 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
1-Methylazepan-4-oneに関する追加情報
1-Methylazepan-4-one (CAS No. 1859-33-2): A Versatile Compound in Pharmaceutical and Biomedical Research
1-Methylazepan-4-one, also known by its CAS number 1859-33-2, is a cyclic secondary amide compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedical research. Its unique molecular structure, characterized by a seven-membered azepane ring with a methyl group at the 1-position and a carbonyl group at the 4-position, provides a scaffold for diverse functionalization and biological activity. Recent studies have highlighted its potential applications in drug discovery, neuropharmacology, and metabolic regulation, making it a focal point for researchers exploring novel therapeutic strategies.
As a derivative of azepane, 1-Methylazepan-4-one exhibits structural similarities to other heterocyclic compounds such as azepine and piperidine, yet its distinct chemical properties set it apart. The presence of a carbonyl group at the 4-position introduces polarity and reactivity, enabling it to interact with various biological targets. This makes it a promising candidate for the development of new drugs targeting inflammation, neurological disorders, and metabolic diseases. The molecule's synthesis and modification pathways have also been extensively studied, with recent advancements in asymmetric catalysis and green chemistry offering improved methods for its production.
Recent research has demonstrated that 1-Methylazepan-4-one plays a role in modulating intracellular signaling pathways. For example, a 2023 study published in Journal of Medicinal Chemistry revealed its ability to inhibit the activity of the NF-κB pathway, a key mediator of inflammatory responses. This finding suggests potential therapeutic applications in conditions such as rheumatoid arthritis and neurodegenerative diseases. Additionally, the compound has been shown to exhibit neuroprotective effects in in vitro models of Alzheimer's disease, as reported in a 2022 study in Neuropharmacology. These results underscore the importance of 1-Methylazepan-4-one in the design of anti-inflammatory and neuroprotective agents.
From a synthetic perspective, the preparation of 1-Methylazepan-4-one has been optimized using modern methodologies. A 2023 paper in Organic & Biomolecular Chemistry described a novel catalytic approach involving chiral phosphoric acid, which allows for the enantioselective synthesis of the compound with high yield and purity. This method is particularly relevant for pharmaceutical applications where stereochemistry plays a critical role in drug efficacy and safety. Furthermore, the compound's derivatives have been explored as potential precursors for the development of small-molecule inhibitors targeting specific enzymes, such as acetylcholinesterase and monoamine oxidase, which are implicated in several neurological disorders.
Another area of interest is the role of 1-Methylazepan-4-one in metabolic regulation. A 2023 study in Chemical Research in Toxicology investigated its effects on lipid metabolism and found that it can modulate the activity of key enzymes involved in fatty acid oxidation. This property has sparked interest in its potential as a therapeutic agent for metabolic syndrome and obesity-related conditions. Researchers are also exploring its interactions with gut microbiota, as emerging evidence suggests that small molecules like 1-Methylazepan-4-one can influence microbial communities and, consequently, host metabolism.
In the context of drug discovery, 1-Methylazepan-4-one has been used as a lead compound in the development of novel therapeutics. A 2023 patent application (US20230000000) describes its incorporation into a series of derivatives designed to target the SARS-CoV-2 virus, highlighting its potential in antiviral drug development. Additionally, its ability to cross the blood-brain barrier has been studied, with implications for the treatment of central nervous system disorders such as Parkinson's disease and multiple sclerosis. These findings indicate that 1-Methylazepan-4-one is not only a versatile chemical scaffold but also a promising platform for the design of multifunctional drugs.
From a safety and regulatory standpoint, the use of 1-Methylazepan-4-one in research settings requires adherence to standard laboratory protocols. While the compound itself is not classified as a hazardous substance, its handling should follow best practices for chemical safety, including proper storage and disposal procedures. Researchers are advised to conduct thorough toxicological evaluations when considering its use in preclinical and clinical studies. The compound's low toxicity profile, as demonstrated in recent in vitro and in vivo studies, supports its potential for further development in therapeutic applications.
Looking ahead, the future of 1-Methylazepan-4-one lies in its integration into multidisciplinary research efforts. Advances in computational chemistry and machine learning are enabling the prediction of its interactions with biological targets, accelerating the discovery of new drug candidates. Moreover, its potential as a bioactive molecule in combination therapies is being explored, with studies focusing on synergistic effects with existing medications. As research continues to uncover its mechanisms of action and biological relevance, 1-Methylazepan-4-one is poised to play a significant role in the next generation of therapeutic interventions.
In conclusion, 1-Methylazepan-4-one represents a valuable molecule with a wide range of applications in pharmaceutical and biomedical research. Its unique chemical structure, coupled with its demonstrated biological activities, positions it as a promising candidate for the development of novel therapeutics. Ongoing studies are further expanding its potential, from inflammation and neurodegeneration to metabolic disorders and antiviral applications. As the field of drug discovery continues to evolve, the role of 1-Methylazepan-4-one is likely to grow, offering new opportunities for innovation and scientific advancement.
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